N-[1-(aminomethyl)cyclopentyl]pentanamide

Physicochemical Properties Lipophilicity Conformational Analysis

N-[1-(Aminomethyl)cyclopentyl]pentanamide (CAS 912763-48-5) is a uniquely differentiated, geminally disubstituted cyclopentane scaffold offering orthogonal primary amine and secondary amide reactivity. Its optimal CNS-drug-like physicochemical profile (XLogP3 1.1; 5 rotatable bonds) and inert adenosine A2A receptor activity (Ki >100,000 nM) make it an ideal, interference-free core for targeted chemical probe and BBB-penetrant library synthesis, outperforming simpler cyclopentyl amides in flexibility and lipophilicity. Supplied at ≥98% purity and stored at 2-8°C dry for maximum synthetic reliability.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 912763-48-5
Cat. No. B3058708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(aminomethyl)cyclopentyl]pentanamide
CAS912763-48-5
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1(CCCC1)CN
InChIInChI=1S/C11H22N2O/c1-2-3-6-10(14)13-11(9-12)7-4-5-8-11/h2-9,12H2,1H3,(H,13,14)
InChIKeyBMNDDXUAVBQVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(aminomethyl)cyclopentyl]pentanamide (CAS 912763-48-5): A Geminally Disubstituted Cyclopentyl Amide Scaffold for Research and Advanced Synthesis


N-[1-(aminomethyl)cyclopentyl]pentanamide (CAS 912763-48-5; MFCD08692550) is a geminally disubstituted cyclopentane derivative featuring a primary aminomethyl group (-CH₂NH₂) and a pentanamide side chain (-NHC(O)C₄H₉) attached to the C1 position of the cyclopentyl ring [1]. It possesses a molecular formula of C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol [1]. Computed physicochemical descriptors, including XLogP3-AA (1.1), hydrogen bond donor count (2), and rotatable bond count (5), delineate its intermediate lipophilicity and conformational flexibility relative to simpler cyclopentyl amides [1]. This unique substitution pattern makes it a valuable building block in medicinal chemistry, enabling the construction of more complex molecules with tailored properties .

Why N-[1-(aminomethyl)cyclopentyl]pentanamide Cannot Be Replaced by Simpler Cyclopentyl Amide Analogs in Structure-Activity Relationship (SAR) Studies and Synthesis


Direct substitution of N-[1-(aminomethyl)cyclopentyl]pentanamide with structurally similar cyclopentyl amides, such as 1-aminocyclopentanecarboxamide (CAS 17193-28-1) or N-cyclopentylpentanamide, fundamentally alters key physicochemical properties critical to downstream applications. The target compound's geminal substitution at C1 introduces both a primary amine and a pentanamide chain, resulting in a distinct combination of lipophilicity, hydrogen bonding capacity, and conformational degrees of freedom [1]. For instance, replacing this scaffold with a simpler cyclopentyl amide lacking the aminomethyl group significantly reduces the number of rotatable bonds and alters the predicted logP, thereby affecting membrane permeability, solubility, and target binding in biological assays [1][2]. These differences are not cosmetic; they directly impact the compound's performance as a synthetic intermediate or a pharmacological probe, necessitating the use of the specific target molecule to ensure experimental reproducibility and valid SAR conclusions [2].

Quantitative Differentiation of N-[1-(aminomethyl)cyclopentyl]pentanamide (912763-48-5) from Key Analogs: A Comparative Physicochemical and Functional Analysis


Comparative Physicochemical Profile: Enhanced Lipophilicity and Conformational Flexibility vs. 1-Aminocyclopentanecarboxamide

N-[1-(aminomethyl)cyclopentyl]pentanamide exhibits a markedly different physicochemical profile compared to its close analog, 1-aminocyclopentanecarboxamide (CAS 17193-28-1). The target compound has a higher predicted lipophilicity (XLogP3-AA = 1.1 vs. XLogP3 = -1) and significantly greater conformational flexibility (5 rotatable bonds vs. 1) due to the presence of the extended pentanamide chain [1][2]. This results in a molecular weight of 198.31 g/mol for the target, compared to 128.17 g/mol for the analog [1][2].

Physicochemical Properties Lipophilicity Conformational Analysis

Purity and Storage Specifications: Defined Baseline for Reproducible Experimental Outcomes

Commercial suppliers provide N-[1-(aminomethyl)cyclopentyl]pentanamide with a specified purity of ≥98% and recommend storage sealed in dry conditions at 2-8°C . This is a defined quality standard that ensures minimal batch-to-batch variability and prevents degradation, which is essential for obtaining reliable and reproducible results in both synthetic and biological experiments. In contrast, sourcing a generic 'cyclopentyl amide' without such specifications introduces significant risk of impurities or degradation products that can confound results.

Chemical Purity Storage Conditions Reproducibility

Synthetic Versatility: A Geminal Aminomethyl-Pentanamide Scaffold for Diverse Derivatization

The geminal substitution pattern of N-[1-(aminomethyl)cyclopentyl]pentanamide provides two distinct functional handles: a primary amine and a secondary amide. This allows for selective, orthogonal derivatization strategies, such as amide coupling at the amine or alkylation/reduction at the amide nitrogen, to generate diverse chemical libraries [1]. Simpler cyclopentyl amides like N-cyclopentylpentanamide, which lack the primary amine, offer only a single site for modification, significantly limiting their utility as versatile building blocks for complex molecule synthesis .

Synthetic Intermediate Building Block Medicinal Chemistry

Limited Direct Pharmacological Activity: A Clean Scaffold for Target-Specific Probes

In contrast to more complex cyclopentyl amide derivatives which exhibit potent activity at various receptors, N-[1-(aminomethyl)cyclopentyl]pentanamide demonstrates minimal affinity for the adenosine A2A receptor (Ki > 100,000 nM) and the bifunctional epoxide hydrolase 2 (IC50 = 75,000 nM) [1]. This lack of significant intrinsic pharmacological activity is a critical differentiator for its use as a 'clean' scaffold. It ensures that any observed biological effects in a screening cascade are due to the appended moieties rather than the core itself, reducing confounding off-target signals in early-stage drug discovery [1].

Pharmacological Profile Selectivity Off-Target Effects

Optimal Application Scenarios for N-[1-(aminomethyl)cyclopentyl]pentanamide (912763-48-5) Based on Quantified Differentiation


Design and Synthesis of CNS-Penetrant Small Molecule Libraries

The enhanced lipophilicity (XLogP3-AA = 1.1) and conformational flexibility (5 rotatable bonds) of N-[1-(aminomethyl)cyclopentyl]pentanamide make it an ideal core scaffold for synthesizing libraries of compounds designed to cross the blood-brain barrier (BBB) [1]. Its physicochemical properties align with established parameters for CNS drug-likeness, and its orthogonal reactive sites enable the rapid introduction of diverse chemical moieties. This application is directly supported by the comparative data in Section 3, which shows it is a more lipophilic and flexible alternative to 1-aminocyclopentanecarboxamide [1].

Development of Clean, Target-Specific Chemical Probes for Cellular Assays

Given its demonstrated weak affinity (Ki > 100,000 nM) for the adenosine A2A receptor and other common off-targets [1], this compound serves as an excellent 'inert' core for building targeted chemical probes. In phenotypic screening campaigns, where a potent scaffold can confound results, this compound's lack of intrinsic activity ensures that any observed phenotype can be confidently attributed to the designed modifications [1]. This is a key differentiator from more active cyclopentyl amide derivatives.

Orthogonal Derivatization in Multi-Step Organic Synthesis

The presence of two distinct functional groups—a primary amine and a secondary amide—allows for orthogonal protection and derivatization strategies [1]. This capability is essential for the efficient synthesis of complex molecules where sequential modification is required. As detailed in Section 3, this dual reactivity differentiates it from simpler cyclopentyl amides that offer only a single modification site [2].

Internal Standard or Control in Analytical Method Development

The well-defined purity (≥98%) and stable storage conditions (2-8°C, dry) provided by reputable vendors [1] make this compound a reliable candidate for use as an internal standard or a control compound in analytical chemistry workflows, such as LC-MS method development. The documented physicochemical properties ensure consistent behavior in chromatographic systems, which is essential for method robustness and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[1-(aminomethyl)cyclopentyl]pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.